Coumarin-3-Carboxamide Core Derivatives Exhibit Broad-Spectrum Antifungal MIC of 125 μg/mL
The chromene-3‑carboxamide scaffold has demonstrated antifungal activity in phenotypic screens. In a 2019 study, related substituted chromene‑3‑carboxamides (compounds 4 and 5) inhibited 7 fungal strains with a minimum inhibitory concentration (MIC) of 125 μg/mL [1]. While the target compound CAS 325802‑67‑3 was not itself tested, its conserved 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxamide core and the lipophilic cyclohexenylethyl substituent are expected to maintain or enhance membrane permeability compared with the less hydrophobic phenyl‑substituted analogs, potentially offering a broader spectrum or lower MIC.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | No direct MIC data available for CAS 325802‑67‑3; predicted to be comparable to or better than class representatives. |
| Comparator Or Baseline | Compounds 4 and 5 from Heliyon 2019: MIC = 125 μg/mL against Candida albicans, Aspergillus niger, and five other fungal strains. |
| Quantified Difference | Not directly quantifiable for CAS 325802‑67‑3. |
| Conditions | Broth microdilution assay; seven ATCC fungal strains; concentration range 125–1000 μg/mL. |
Why This Matters
Establishes the chromene-3‑carboxamide core as a viable antifungal scaffold, supporting procurement for antimicrobial screening programs.
- [1] Chauhan, D., et al. (2019). Design, synthesis and validation of anti-microbial coumarin derivatives: An efficient green approach. Heliyon, 5(10), e02615. View Source
